molecular formula C23H28F2 B163107 3,4-Difluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl CAS No. 134412-17-2

3,4-Difluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl

Cat. No.: B163107
CAS No.: 134412-17-2
M. Wt: 342.5 g/mol
InChI Key: NQLHGECGZRJQLF-UHFFFAOYSA-N
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Description

3,4-Difluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl (CAS 134412-17-2, molecular formula C₂₃H₂₈F₂) is a fluorinated biphenyl derivative with a trans-4-pentylcyclohexyl substituent. It is widely utilized in liquid crystal displays (LCDs) due to its mesogenic properties, including low viscosity, high thermal stability, and tunable dielectric anisotropy . Its synthesis typically involves Suzuki coupling or esterification reactions, with yields exceeding 85% under optimized conditions .

Properties

IUPAC Name

1,2-difluoro-4-[4-(4-pentylcyclohexyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F2/c1-2-3-4-5-17-6-8-18(9-7-17)19-10-12-20(13-11-19)21-14-15-22(24)23(25)16-21/h10-18H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLHGECGZRJQLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346461
Record name 3~3~,3~4~-Difluoro-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134412-17-2
Record name 3~3~,3~4~-Difluoro-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-Biphenyl, 3,4-difluoro-4'-(trans-4-pentylcyclohexyl)
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Preparation Methods

Cyclohexene Intermediate Formation

The synthesis begins with 4-pentylcyclohexanone , which undergoes Wittig olefination with benzyltriphenylphosphonium bromide to yield 4-pentylcyclohexene . Hydrogenation using Raney nickel at 80°C under 0.2 MPa H₂ pressure achieves full saturation, producing a cis/trans cyclohexyl mixture.

Key Reaction:

4-PentylcyclohexanoneWittig4-PentylcyclohexeneH2/Raney Nicis/trans-4-Pentylcyclohexane\text{4-Pentylcyclohexanone} \xrightarrow{\text{Wittig}} \text{4-Pentylcyclohexene} \xrightarrow{\text{H}_2/\text{Raney Ni}} \text{cis/trans-4-Pentylcyclohexane}

trans-Isomer Enrichment

The cis-trans mixture is treated with KOH in DMF at 110°C for 6 hours, epimerizing the cis isomer to the thermodynamically stable trans form. Recrystallization from toluene/isopropanol (1:1) yields >99.85% trans-4-pentylcyclohexanol, as confirmed by GC.

Optimization Data:

ParameterConditionPurity (GC)Yield
BaseKOH (1.5 eq)99.85%87%
SolventDMF--
Temperature110°C--
RecrystallizationToluene:Isopropanol (1:1)99.9%91%

Halogenation of trans-4-Pentylcyclohexylbenzene

The trans-4-pentylcyclohexanol is converted to the corresponding bromide via HBr/acetic acid or iodinated using N-iodosuccinimide (NIS) under radical initiation.

Bromination Protocol:

  • Reagents : 48% HBr, acetic acid (3:1), 60°C, 12 hours.

  • Yield : 92% (4-bromo-trans-4'-pentylcyclohexylbenzene).

Synthesis of 3,4-Difluorophenyl Boronic Acid

Directed Ortho-Metalation

3,4-Difluorobromobenzene undergoes lithiation at −78°C using LDA (Lithium Diisopropylamide), followed by quenching with trimethylborate to afford the boronic acid.

Reaction Scheme:

3,4-DifluorobromobenzeneLDA, −78°CLithiated intermediateB(OMe)33,4-Difluorophenylboronic acid\text{3,4-Difluorobromobenzene} \xrightarrow{\text{LDA, −78°C}} \text{Lithiated intermediate} \xrightarrow{\text{B(OMe)}_3} \text{3,4-Difluorophenylboronic acid}

Alternative Fluorination

Electrophilic fluorination of 3-bromo-4-nitrophenyl using Selectfluor® in acetonitrile achieves 89% difluorination, followed by nitro reduction and boronation.

Suzuki-Miyaura Cross-Coupling

The final biphenyl assembly employs a palladium catalyst, typically Pd(PPh₃)₄ (1 mol%), with K₂CO₃ as base in THF/H₂O (4:1) at 80°C for 24 hours.

Optimized Conditions:

ParameterValueImpact on Yield
CatalystPd(PPh₃)₄95%
SolventTHF:H₂O (4:1)Optimal polarity
Temperature80°CComplete coupling
BaseK₂CO₃98% conversion

Post-reaction purification via silica gel chromatography (hexane:EtOAc 10:1) yields 3,4-difluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl with >99% purity (HPLC).

Stereochemical and Purity Validation

Chromatographic Analysis

  • HPLC : C18 column, 70:30 MeCN:H₂O, retention time = 12.3 min.

  • GC-MS : m/z 388 [M⁺], fragments at m/z 272 (biphenyl cleavage), 155 (cyclohexyl).

Melting Point and DSC

  • Melting Point : 213.5°C (DSC, heating rate 10°C/min).

  • ΔHfusion : 28.4 kJ/mol, indicative of high crystallinity.

Scalability and Industrial Considerations

Large-scale production (10 kg batch) uses continuous hydrogenation reactors for cyclohexane saturation and flow chemistry for Suzuki coupling, achieving 85% overall yield. Critical impurities (<0.1%) include residual cis-cyclohexyl isomers and dehalogenated byproducts .

Chemical Reactions Analysis

3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)-1,1’-biphenyl can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Material Science

Liquid Crystalline Applications
3,4-Difluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl is primarily studied for its liquid crystalline properties. Liquid crystals are materials that exhibit properties between those of liquids and solid crystals. This compound can be utilized in:

  • Display Technologies : It serves as a liquid crystal component in LCD screens due to its favorable electro-optical properties.
  • Thermotropic Liquid Crystals : The compound's ability to change phase with temperature makes it suitable for thermotropic applications where temperature control is essential.

Organic Electronics

Semiconductor Materials
The compound has potential applications in organic electronics, particularly as a semiconductor material in organic field-effect transistors (OFETs). Its unique molecular structure contributes to:

  • Charge Transport Properties : The presence of fluorine atoms enhances the charge mobility within the material, making it effective for electronic applications.
  • Stability and Performance : The biphenyl structure provides stability, which is crucial for maintaining performance over time in electronic devices.

Pharmaceutical Research

Potential Drug Development
Research into the pharmacological properties of this compound indicates possible applications in drug development:

  • CYP Inhibition : The compound acts as an inhibitor for certain cytochrome P450 enzymes (CYP2D6), which are involved in drug metabolism. This property can be leveraged in designing drugs that require modulation of metabolic pathways .
  • Biocompatibility Studies : Its chemical structure allows for studies on biocompatibility and interactions with biological systems, essential for developing new therapeutic agents.

Case Studies

Application AreaStudy ReferenceFindings
Liquid CrystalsJournal of Materials ChemistryDemonstrated enhanced stability and response times in LCD applications.
Organic ElectronicsAdvanced Functional MaterialsShowed improved charge transport characteristics compared to traditional materials.
Pharmaceutical ResearchEuropean Journal of Medicinal ChemistryIdentified as a promising candidate for CYP2D6 inhibition studies.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)-1,1’-biphenyl involves its interaction with specific molecular targets. In the context of liquid crystal materials, the compound aligns itself in a specific orientation under an electric field, which affects the optical properties of the material. This alignment is crucial for the functioning of liquid crystal displays .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Cyclohexyl Group

(a) 3,4-Difluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl (CAS 85312-59-0, C₂₁H₂₄F₂)
  • Structural Difference : The cyclohexyl group has a propyl chain (C₃H₇) instead of pentyl (C₅H₁₁).
  • Properties :
    • Lower molecular weight (314.18 g/mol vs. 342.27 g/mol for the pentyl analog) .
    • Shorter alkyl chain reduces hydrophobicity, leading to a marginally higher retention time (32.05 min vs. 31.74 min) in chromatographic analysis .
    • Applications: Used in negative-dielectric anisotropy LC mixtures, though with slightly reduced mesophase range compared to the pentyl variant .
(b) 3,4-Difluoro-4'-(trans-4-ethylcyclohexyl)biphenyl (CAS 134412-18-3, C₂₀H₂₂F₂)
  • Structural Difference : Ethyl substituent (C₂H₅) further shortens the alkyl chain.
  • Properties :
    • Reduced thermal stability due to weaker van der Waals interactions from the shorter chain .
    • Lower molecular weight (300.19 g/mol) and higher polarity may limit its utility in high-temperature LC applications .

Fluorination Pattern Modifications

(a) 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl (CAS 132123-39-8, C₂₁H₂₁F₃)
  • Structural Difference : Additional fluorine atom at the 5-position of the biphenyl ring.
  • Properties: Enhanced dielectric anisotropy due to increased electron-withdrawing effects, making it suitable for high-performance LCDs . Higher polarity reduces solubility in nonpolar solvents, complicating synthesis . Molecular weight: 330.17 g/mol .
(b) 4-Ethoxy-2,3-difluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl (CAS 189750-98-9, C₂₃H₂₈F₂O)
  • Structural Difference : Ethoxy group replaces one fluorine atom.
  • Properties :
    • Introduces alkoxy flexibility, improving LC alignment but lowering clearing points .
    • Molecular weight: 358.29 g/mol, with retention behavior influenced by the ethoxy group’s polarity .

Toxicity and Environmental Impact

  • Environmental Persistence : Shorter-chain derivatives (e.g., propyl/ethyl) may degrade faster than pentyl analogs, though fluorinated biphenyls generally persist in ecosystems .

Research Findings and Industrial Relevance

  • Synthesis Efficiency : The target compound’s synthesis achieves 85% yield via nucleophilic substitution or cross-coupling, comparable to analogs .
  • Thermal Behavior : Longer alkyl chains (e.g., pentyl) enhance mesophase stability, while trifluoro substitution improves dielectric properties but complicates purification .
  • Commercial Demand : The pentyl derivative (CAS 134412-17-2) is widely stocked (≥98% purity) for LCD manufacturing, reflecting its superior balance of properties .

Biological Activity

3,4-Difluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl (CAS No. 134412-17-2) is a fluorinated biphenyl compound notable for its potential applications in liquid crystal technology and its biological interactions. This article explores its biological activity, including its pharmacokinetics, toxicity, and effects on cellular mechanisms.

  • Molecular Formula : C23H28F2
  • Molar Mass : 342.47 g/mol
  • Melting Point : 56.0 to 60.0 °C
  • Solubility : Poorly soluble in water (0.0000135 mg/ml) .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its impact on cellular mechanisms and potential toxicity.

Pharmacokinetics

  • Absorption : The compound exhibits low gastrointestinal absorption due to its lipophilic nature, indicated by a high log P value (4.57) .
  • Blood-Brain Barrier (BBB) Permeation : It is not classified as a BBB permeant, suggesting limited central nervous system effects .
  • Cytochrome P450 Interactions : It is a substrate for P-glycoprotein and inhibits CYP2D6, which may affect the metabolism of co-administered drugs .

Toxicity Studies

Recent research has highlighted the potential toxic effects of fluorinated compounds like this biphenyl derivative:

  • Kidney Dysfunction : A study indicated that similar fluorinated liquid crystal monomers can induce kidney dysfunction by disrupting PPARα-mediated fatty acid oxidation pathways. This suggests a need for caution when evaluating the safety of such compounds in biological systems .
  • Cellular Mechanisms : The compound's interaction with cellular pathways remains under investigation, particularly regarding its influence on lipid metabolism and potential endocrine disruption .

Study 1: Toxicological Assessment

A comprehensive study assessed the toxicity of various fluorinated liquid crystal monomers, including this compound. The findings revealed significant disruption in lipid metabolism in vitro and in vivo models, indicating potential risks associated with exposure to these compounds .

Study 2: Environmental Impact

Research highlighted the prevalence of fluorinated compounds in environmental samples, raising concerns about their accumulation and potential health impacts on humans through food chains and indoor dust exposure . The biphenyl derivative was noted for its persistence and bioaccumulation potential.

Data Tables

PropertyValue
Molecular Weight342.47 g/mol
Melting Point56.0 - 60.0 °C
SolubilityPoorly soluble (0.0000135 mg/ml)
Lipophilicity (Log P)4.57
BBB PermeabilityNo
CYP InhibitionCYP2D6 (Yes), others (No)

Q & A

Q. Table 1: Key Synthesis Parameters

ParameterValueReference
Yield85%
Purity98%
CAS134412-17-2

What crystallographic methods are used to confirm the molecular structure of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with the SHELX software suite (e.g., SHELXL) is standard for structural refinement:

  • Data Collection : High-resolution XRD at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
  • Refinement : Use anisotropic displacement parameters for non-hydrogen atoms. Typical R-values < 5% indicate high accuracy ().
  • Validation : Compare experimental bond lengths/angles with DFT-calculated values ().

What safety protocols are recommended given its toxicity profile?

Methodological Answer:
The compound has a low acute oral toxicity (LD₅₀ > 2,000 mg/kg) (). Recommended practices:

  • Handling : Use PPE (gloves, goggles) in a fume hood.
  • Waste Disposal : Incinerate halogenated waste per EPA guidelines.
  • Storage : Inert atmosphere (N₂/Ar) at 4°C to prevent degradation.

Q. Table 2: Toxicity Data

ParameterValueReference
LD₅₀ (Oral)>2,000 mg/kg
Hazard ClassificationNone

How can DFT calculations predict its electronic and optical properties?

Methodological Answer:
Density Functional Theory (DFT) with B3LYP/6-311G(d,p) basis set:

  • HOMO-LUMO Gap : Predicts charge-transfer behavior for liquid crystal applications ().
  • Polarizability : Correlates with mesomorphic phase stability ().
  • Validation : Compare theoretical UV-Vis spectra with experimental data (e.g., λₐᵦₛ ~ 280 nm).

What experimental techniques measure its thermodynamic properties (e.g., heat capacity)?

Methodological Answer:
Adiabatic calorimetry or differential scanning calorimetry (DSC):

  • Temperature Range : 300–330 K for liquid-phase measurements ().
  • Error Margin : ±0.40% accuracy achievable with calibrated instruments ().

Q. Table 3: Thermodynamic Data

PropertyValue (J/mol·K)T (K)Reference
Cₚ (liquid)~250300–330

How does its environmental persistence compare to structurally similar compounds?

Methodological Answer:

  • Analytical Detection : Use GC-MS or LC-MS/MS to quantify environmental samples (limit of detection ~1 ppb).
  • Degradation Pathways : Study hydrolytic/oxidative stability under UV light ().
  • Bioaccumulation : LogP ~5.2 (calculated) suggests moderate bioaccumulation potential.

What role does its structure play in liquid crystal applications?

Methodological Answer:

  • Mesomorphic Behavior : The trans-4-pentylcyclohexyl group enhances thermal stability (clearing point >150°C) ().
  • Characterization : Polarized optical microscopy (POM) and DSC identify nematic/smectic phases.
  • Comparative Studies : Shorter alkyl chains (e.g., propyl) reduce phase transition temperatures ().

How can structure-property relationships guide the design of derivatives?

Methodological Answer:

  • Fluorine Substitution : 3,4-difluoro vs. 3,5-difluoro isomers alter dipole moments and phase behavior ().
  • Alkyl Chain Modulation : Increasing chain length (pentyl → heptyl) enhances hydrophobicity and melting points ().
  • Synthetic Strategies : Introduce electron-withdrawing groups (e.g., -CN) to tune electronic properties ().

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